Methylpyrrolidone
Overview
Description
N-Methylpyrrolidone (NMP) is a solvent with a wide range of industrial applications, primarily derived from fossil resources. It is known for its ability to enhance skin permeation of certain compounds and is used in various fields, including pharmaceuticals and corrosion inhibition .
Synthesis Analysis
The synthesis of biobased NMP has been explored through the cyclization and methylation of γ-aminobutyric acid (GABA), which is derived from glutamic acid found in plant proteins. A one-pot procedure using methanol and a halogen salt catalyst has been developed, achieving high selectivity and conversion rates. An alternative methylation agent, dimethyl carbonate, was also tested but resulted in lower selectivity .
Molecular Structure Analysis
Molecular dynamics (MD) simulations have been employed to study the interactions of NMP with other molecules. For instance, the formation of a complex between NMP and propranolol through hydrogen bonds and π-π stacking interactions has been observed, which is consistent with the size determined by dynamic light scattering analyses. Conversely, no interaction was found between NMP and hydrocortisone, indicating the specificity of NMP's interactions .
Chemical Reactions Analysis
NMP's role in chemical reactions has been studied in various contexts. It has been found to have a structuring effect on surrounding water molecules, with up to four solvation shells, which is significant for understanding its role in inhibiting clathrate hydrate formation . Additionally, NMP has been used as a cosolvent and oxidant in pharmaceutical stress testing, facilitating the understanding of oxidative and hydrolytic degradation pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of NMP have been extensively researched. Its ability to enhance the skin penetration of drugs is attributed to a cotransport mechanism when an interaction with the drug occurs . In corrosion inhibition, a water-soluble composite of poly(vinylpyrrolidone-methyl aniline) has been synthesized, showing protective film formation on metal surfaces in acidic media . The hydrolysis of NMP in dilute hydrochloric acid has been quantified using titration techniques, revealing the involvement of ionizable hydrogens . Furthermore, the use of NMP as a co-solvent in iron-catalyzed cross-coupling reactions has been crucial for achieving selective formation of cross-coupled products, with NMP interacting with magnesium cations to stabilize reactive iron species .
Relevant case studies include the use of NMP in enhancing the permeation of propranolol through human epidermis , its role in the synthesis of water-soluble corrosion inhibitors , and its application in pharmaceutical stress testing to elucidate degradation pathways . Additionally, the synthesis of biobased NMP from GABA represents a significant advancement in sustainable chemistry .
Scientific Research Applications
Solvent Usage in Chemical Processing
NMP is widely used as a solvent in chemical processing. Studies have shown its application in dermal treatments, with various outcomes related to dosage levels. For instance, a study conducted on Sprague-Dawley rats demonstrated dose-dependent effects when NMP was used as a solvent, revealing potential toxicity at high dosage levels (Becci et al., 1982).
Cosolvent in Pharmaceutical Applications
NMP has been explored as a cosolvent in pharmaceuticals. It significantly increases the solubility of polar drugs and drugs containing multiple proton-donating groups. Its efficiency as a cosolvent has been demonstrated in increasing the solubility of drugs like digoxin and phenytoin (Tarantino et al., 1994).
Environmental Concerns and Biodegradation
Environmental aspects of NMP usage have been studied, with a focus on its toxicity and biodegradation. One study evaluated the toxicity of NMP and its oxidative products, highlighting the need for careful management of contaminated process water (Campbell & Striebig, 1999). Another study examined the biodegradation of NMP by a specific strain of Paracoccus sp., which utilized NMP as a carbon and nitrogen source, providing insights into microbial degradation pathways (Cai et al., 2014).
Pharmaceutical Stress Testing
NMP has been utilized in pharmaceutical stress testing as an oxidant and cosolvent. It helps in facilitating various oxidative degradation pathways which are relevant to drug product stability (Reynolds et al., 2012).
Biobased Synthesis
There is growing interest in synthesizing NMP from biobased sources. A study explored the synthesis of NMP from γ-aminobutyric acid (GABA), obtained from glutamic acid present in plant proteins, indicating a more sustainable approach to producing NMP (Lammens et al., 2010).
Drug Design and Bromodomain Inhibition
NMP has been explored in the field of epigenetic drug discovery, particularly as a potential lead in fragment-based drug design for bromodomain inhibition. Its structure has been shown to mimic the acetamide binding motif in several bromodomains, making it a candidate for elaboration in drug design (Hilton-Proctor et al., 2019).
Skin Penetration Enhancement
The mechanism by which NMP enhances skin permeation of compounds was studied, revealing its effectiveness in increasing drug permeation through human epidermis via cotransport mechanisms when interactions between NMP and the drug occur (Cilurzo et al., 2014).
Safety And Hazards
NMP is an agent that causes the production of physical defects in the developing embryo . It is also a reproductive toxin, a chemical that is toxic to the reproductive system, including defects in the progeny and injury to male or female reproductive function . Contact may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion .
properties
IUPAC Name |
1-methylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-METHYL-2-PYRROLIDONE | |
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Related CAS |
26876-92-6 | |
Record name | 2-Pyrrolidinone, 1-methyl-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=26876-92-6 | |
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DSSTOX Substance ID |
DTXSID6020856 | |
Record name | N-Methyl-2-pyrrolidone | |
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Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor. | |
Record name | N-METHYL-2-PYRROLIDONE | |
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Record name | 2-Pyrrolidinone, 1-methyl- | |
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Record name | N-METHYL-2-PYRROLIDONE | |
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Record name | N-METHYL-2-PYRROLIDINONE | |
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Boiling Point |
396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F | |
Record name | N-METHYL-2-PYRROLIDONE | |
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Record name | 1-METHYL-2-PYRROLIDINONE | |
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Record name | N-METHYL-2-PYRROLIDONE | |
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Flash Point |
204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
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Record name | N-Methyl-2-pyrrolidone | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible | |
Record name | N-METHYL-2-PYRROLIDONE | |
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Density |
1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03 | |
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Record name | N-METHYL-2-PYRROLIDONE | |
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Record name | N-METHYL-2-PYRROLIDINONE | |
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Vapor Density |
3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |
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URL | https://www.osha.gov/chemicaldata/875 | |
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Vapor Pressure |
0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39 | |
Record name | N-Methyl-2-pyrrolidone | |
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Impurities |
Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%). | |
Record name | 1-METHYL-2-PYRROLIDINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1-Methyl-2-pyrrolidinone | |
Color/Form |
Clear liquid | |
CAS RN |
872-50-4, 30207-69-3, 51013-18-4 | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Methyl-2-pyrrolidone | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylpyrrolidone [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidinone, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030207693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051013184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl pyrrolidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-METHYL-2-PYRROLIDINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrrolidinone, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLPYRROLIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9CE63FPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-METHYL-2-PYRROLIDINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-METHYL-2-PYRROLIDINONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/875 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8857 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-METHYL-2-PYRROLIDINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-METHYL-2-PYRROLIDINONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/875 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.